3-nitrobenzenesulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLJNDQTKMBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059845 | |
| Record name | Benzenesulfonyl fluoride, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-78-0 | |
| Record name | 3-Nitrobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonyl fluoride, 3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl fluoride, 3-nitro- | |
| Source | DTP/NCI | |
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| Record name | Benzenesulfonyl fluoride, 3-nitro- | |
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| Record name | Benzenesulfonyl fluoride, 3-nitro- | |
| Source | EPA DSSTox | |
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| Record name | m-nitrobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity and Reaction Mechanisms Involving 3 Nitrobenzenesulfonyl Fluoride
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for 3-nitrobenzenesulfonyl fluoride (B91410). The strong electron-withdrawing nature of the nitro group and the sulfonyl fluoride moiety activates the aromatic ring towards attack by nucleophiles.
A modern synthetic route to the myelofibrosis drug Fedratinib utilizes 3-nitrobenzenesulfonyl fluoride as a starting material. scispace.comamazonaws.comthieme-connect.com This approach represents a significant strategic departure from earlier syntheses, which often involved early-stage amidation of a corresponding sulfonyl chloride. scispace.comamazonaws.comthieme-connect.com The use of the sulfonyl fluoride allows for a late-stage amidation, providing greater flexibility for the synthesis of Fedratinib analogues for biological screening. scispace.comamazonaws.com
The synthesis commences with the reduction of the nitro group of this compound to an amine. scispace.comamazonaws.com This is typically achieved using iron filings in a mixture of ethanol (B145695) and water with hydrochloric acid. amazonaws.com The resulting 3-aminobenzenesulfonyl fluoride then serves as a platform for subsequent transformations.
Following the initial reduction, the synthesis of the core structure of Fedratinib proceeds through a series of sequential nucleophilic aromatic substitution reactions. scispace.comamazonaws.comthieme-connect.com These reactions build the complex structure of the drug by introducing key fragments onto the benzenesulfonyl fluoride scaffold. This multi-step process ultimately leads to the formation of a crucial sulfonyl fluoride intermediate, which is the direct precursor to Fedratinib. scispace.comamazonaws.comthieme-connect.com This late-stage intermediate is then subjected to the final amidation step to yield the target drug. scispace.comamazonaws.com
Amidation Reactions of Sulfonyl Fluorides
The conversion of sulfonyl fluorides to sulfonamides is a critical transformation in the synthesis of numerous pharmaceuticals. Catalytic methods have been developed to facilitate this reaction, offering high efficiency and broad substrate scope.
A highly effective catalytic protocol for the amidation of sulfonyl fluorides, including the key intermediate in the Fedratinib synthesis, has been established. scispace.comamazonaws.com This method has demonstrated broad applicability and is particularly advantageous for substrates with significant steric hindrance. scispace.comamazonaws.comthieme-connect.com
The catalytic system employs a combination of 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst and a silicon-based additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). scispace.comamazonaws.com The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as diisopropylethylamine (DIPEA). amazonaws.com
Mechanistic studies suggest that HOBt acts as a potent nucleophilic catalyst that activates the S(VI)-F bond of the sulfonyl fluoride. scispace.comamazonaws.com This activation leads to the formation of an N-hydroxybenzotriazole sulfonate intermediate. scispace.comamazonaws.com The silicon additive, TMDS, is proposed to facilitate the formation of this key intermediate. scispace.com In the absence of the silicon additive, the formation of the N-hydroxybenzotriazole sulfonate is significantly slower. scispace.com The subsequent reaction of this activated intermediate with an amine readily proceeds to form the desired sulfonamide. scispace.comamazonaws.com
This catalytic amidation protocol has proven to be remarkably efficient, providing excellent yields (generally 87-99%) across a wide range of sulfonyl fluorides and amines. scispace.comamazonaws.com A key advantage of this method is its high efficacy with sterically hindered substrates, a common challenge in organic synthesis. scispace.comamazonaws.comthieme-connect.com For instance, the late-stage amidation of the sterically demanding sulfonyl fluoride intermediate in the synthesis of Fedratinib proceeds in high yield (93%) to afford the final drug product. scispace.comamazonaws.comthieme-connect.com
The mild reaction conditions and low catalyst loading required for this transformation further enhance its practical utility. Impressively, a multidecagram-scale synthesis of an amantadine (B194251) derivative, a bulky amine, was achieved with a catalyst loading of only 0.02 mol%. scispace.comamazonaws.com
Catalytic Amidation Protocols
Sulfur Fluoride Exchange (SuFEx) Reactions
Sulfur Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, providing a reliable method for connecting molecular building blocks. sigmaaldrich.comnih.gov This reaction involves the activation of the typically stable S(VI)-F bond towards nucleophilic substitution. nih.govnih.gov this compound is an active participant in these transformations, benefiting from both external catalysis and internal electronic activation.
While SuFEx reactions can be promoted by Lewis bases, recent breakthroughs have demonstrated the efficacy of Lewis acid catalysis in activating sulfonyl fluorides for reaction with amine nucleophiles. nih.govclaremont.edu This approach has been instrumental in expanding the scope and efficiency of S-N bond formation. researchgate.net Metal Lewis acids, particularly those that are inexpensive and biocompatible, have been a major focus of this research. claremont.edu
Among various Lewis acids, calcium salts with weakly coordinating anions have proven exceptionally effective. digitellinc.com Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, has been identified as a particularly potent catalyst for the SuFEx reaction between sulfonyl fluorides and amines. nih.govclaremont.edu Its effectiveness stems from the ability of the calcium ion to coordinate to the sulfonyl fluoride, enhancing the electrophilicity of the sulfur atom. digitellinc.comchapman.edu Computational studies suggest a two-point contact where the calcium interacts with both a sulfonyl oxygen and the fluorine atom, which activates the S-F bond and stabilizes the departing fluoride anion. digitellinc.comchapman.edu
Calcium triflate, Ca(OTf)₂, which is significantly less expensive than Ca(NTf₂)₂, also serves as an effective catalyst for this transformation, affording comparable yields in many cases. nih.govresearchgate.net The choice of catalyst can be optimized for specific substrates and reaction conditions. nih.gov The general applicability of these calcium catalysts has been demonstrated across a diverse range of sulfonyl fluorides and amine nucleophiles. nih.govclaremont.edu
| Catalyst | Yield (%) |
|---|---|
| Ca(NTf₂)₂ | 81 |
| Ca(OTf)₂ | 89 |
| LiNTf₂ | 88 |
| Zn(NTf₂)₂ | 88 |
| La(NTf₂)₃ | 99 |
The use of silylated amines, such as N-trimethylsilylmorpholine (TMS-morpholine), represents a significant advance in Lewis acid-catalyzed SuFEx reactions. nih.govorganic-chemistry.org These reagents often provide higher yields compared to their free amine counterparts and expand the range of applicable nucleophiles. organic-chemistry.org A key advantage of using silyl (B83357) amines is that the silyl group acts as an internal fluoride trap. claremont.eduorganic-chemistry.org As the S-N bond is formed and the fluoride ion is eliminated, it is sequestered by the silyl moiety (e.g., forming TMSF), which is a thermodynamically favorable process. claremont.edunih.gov This trapping prevents the fluoride from engaging in inhibitory interactions with the Lewis acid catalyst, such as the formation of stable Ca-F species, thereby enabling catalytic turnover. claremont.educhapman.edu The reaction can be performed with either commercially available silyl amines or those generated in situ. nih.govresearchgate.net
The electronic properties of the aryl sulfonyl fluoride play a crucial role in its reactivity. The strongly electron-withdrawing nitro group on this compound significantly activates the sulfur center toward nucleophilic attack. This intrinsic activation is evident in comparative studies. For example, in the reaction with TMS-morpholine, this compound provided a substantial yield of the corresponding sulfonamide even in the absence of a calcium catalyst. nih.govresearchgate.net This is in stark contrast to less activated substrates like 4-cyanobenzenesulfonyl fluoride, which gave only a low yield without the catalyst. nih.gov This demonstrates that the nitro group lowers the activation energy for the SuFEx reaction, a persistent effect even when steric hindrance is increased, as seen with 2-nitrobenzenesulfonyl fluoride. nih.govresearchgate.net
| Sulfonyl Fluoride | Catalyst | Yield (%) |
|---|---|---|
| This compound | None | 81 |
| 2-Nitrobenzenesulfonyl Fluoride | None | 50 |
| 4-Cyanobenzenesulfonyl Fluoride | None | 28 |
| 4-Cyanobenzenesulfonyl Fluoride | Ca(NTf₂)₂ (10 mol%) | 94 |
SuFEx with Fluorosulfates and Sulfamoyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) is a class of click chemistry reactions that relies on the robust yet selectively reactive nature of the S(VI)-F bond. researchgate.netadvanceseng.com While sulfonyl fluorides like this compound are key players in SuFEx chemistry, their direct reaction with other stable S(VI)-F containing compounds such as fluorosulfates (R-OSO₂F) and sulfamoyl fluorides (R₂NSO₂F) is not a commonly reported transformation. nih.govresearchgate.net
The SuFEx process typically involves the reaction of a sulfonyl fluoride with a nucleophile, such as an alcohol or an amine, to form a new sulfur-oxygen or sulfur-nitrogen bond, respectively, with the concomitant release of a fluoride ion. advanceseng.comacs.org The general reactivity of various S(VI)-F compounds follows an established order, which is crucial for designing selective multi-step SuFEx reactions. nih.gov However, the direct exchange reaction between two different types of S(VI)-F compounds, such as a sulfonyl fluoride and a fluorosulfate (B1228806), is less common and would require specific catalytic conditions to proceed selectively.
Catalysis is often essential to modulate the reactivity of SuFEx-able hubs. nih.gov Various catalysts, including organic bases, Lewis acids, and bifluoride salts, have been developed to facilitate these transformations. nih.govresearchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with alcohols and amines. bohrium.com Similarly, calcium triflimide has been employed to activate sulfonyl fluorides for the synthesis of sulfonamides. nih.gov In principle, a carefully chosen catalytic system could potentially mediate the reaction between this compound and a fluorosulfate or sulfamoyl fluoride, but specific examples of this transformation are not prevalent in the current scientific literature.
Derivatization and Functionalization
The reactivity of this compound makes it a valuable building block for the synthesis of a variety of functionalized molecules. Its ability to readily react with nucleophiles allows for the straightforward introduction of the 3-nitrophenylsulfonyl moiety into other compounds.
Formation of Sulfonylamides and Other Sulfonated Compounds
One of the most significant applications of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds readily, often under mild conditions, to form a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.
A notable example of the utility of this compound in this context is in a novel synthetic route to the drug Fedratinib. In this synthesis, this compound serves as a key starting material. The synthetic pathway involves the reduction of the nitro group and subsequent nucleophilic aromatic substitutions to generate a crucial intermediate containing a sulfonyl fluoride. This intermediate then undergoes a late-stage amidation to afford Fedratinib in high yield. The use of the sulfonyl fluoride derivative provides a robust and efficient method for the construction of the final sulfonamide bond in the drug molecule.
The following table summarizes the key reaction in the synthesis of a Fedratinib intermediate starting from this compound:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound derived intermediate | Amine | Fedratinib (sulfonamide) | Nucleophilic Acyl Substitution |
Late-Stage Derivatization for Drug Discovery
The concept of late-stage functionalization (LSF) has gained significant traction in drug discovery as a strategy to rapidly generate analogs of lead compounds. bohrium.comnih.gov LSF involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. This approach allows for the efficient exploration of structure-activity relationships (SAR) without the need to redesign the entire synthetic route.
The stable yet reactive nature of the sulfonyl fluoride group makes it an ideal handle for LSF. A sulfonyl fluoride can be carried through multiple synthetic steps and then selectively reacted with a nucleophile at a late stage to introduce diversity. The synthesis of Fedratinib analogs exemplifies this strategy. The sulfonyl fluoride intermediate in the synthesis of Fedratinib is a stable, bench-top solid that can be used to generate a library of derivatives by reacting it with various amines. This late-stage diversification provides a powerful tool for optimizing the pharmacological properties of the drug.
The table below outlines the general principle of using a this compound derived intermediate for late-stage derivatization:
| Intermediate | Reactant (Nucleophile) | Product Class | Application |
| 3-Nitrophenylsulfonyl fluoride derived scaffold | Various Amines | Sulfonamide Library | Drug Discovery (SAR studies) |
| 3-Nitrophenylsulfonyl fluoride derived scaffold | Various Alcohols | Sulfonate Ester Library | Materials Science, Chemical Biology |
Applications of 3 Nitrobenzenesulfonyl Fluoride in Chemical Synthesis and Drug Discovery
Chemical Biology and Protease Inhibition
Sulfonyl fluorides are powerful tools in chemical biology, primarily used as reactive probes to study enzyme function and identify new drug targets. rsc.orgrsc.orgrsc.org Their utility stems from a balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with specific amino acid residues within proteins. rsc.orgrsc.orgnih.gov
The sulfonyl fluoride (B91410) group is considered a "privileged warhead" because it can covalently modify a range of nucleophilic amino acid side chains, a reactivity now often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.orgnih.govstanford.edu Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is often context-dependent, meaning the modification is driven by the proximity and orientation of the electrophile within a protein's binding site. rsc.orgnih.gov This allows for the development of highly selective covalent inhibitors and probes. rsc.orgnih.gov The arylsulfonyl fluoride group can target multiple amino acid residues surrounding a ligand binding site, making it a highly effective affinity label for capturing and identifying unknown protein targets. nih.gov
The versatility of the sulfonyl fluoride warhead is demonstrated by its ability to react with a broad array of amino acid residues, not just the highly reactive cysteine. rsc.orgnih.gov This expands the portion of the proteome that can be targeted with covalent ligands. nih.gov
Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid | Reactivity and Notes | Source(s) |
|---|---|---|
| Serine | Classic target; sulfonyl fluorides are widely used as inhibitors of serine proteases (e.g., PMSF, AEBSF). The reaction forms a stable sulfonyl-ester adduct. | rsc.orgnih.govnih.gov |
| Threonine | Reacts similarly to serine, though it is often a less frequent target. The reaction is context-dependent. | rsc.orgnih.govnih.gov |
| Tyrosine | A common target. The phenolic hydroxyl group reacts to form a stable sulfonate ester. | rsc.orgnih.govnih.govnih.gov |
| Lysine (B10760008) | The ε-amino group of lysine reacts to form a stable sulfonamide bond. | rsc.orgnih.govnih.govnih.gov |
| Cysteine | The thiol group can react, but the resulting thiosulfonate ester adduct can be unstable and subject to hydrolysis. | rsc.orgnih.gov |
| Histidine | The imidazole (B134444) side chain is a known target. Reactivity can be pH-dependent and influenced by the local microenvironment. | rsc.orgnih.govnih.govnih.gov |
This multi-targeting ability makes probes based on the 3-nitrobenzenesulfonyl fluoride scaffold exceptionally useful for mapping enzyme binding sites, identifying and validating drug targets, and developing novel covalent inhibitors. rsc.orgrsc.org
Selective Covalent Interaction with Amino Acid Residues
Role as Covalent Probes for Active-Site Targeting
Sulfonyl fluorides (SFs) serve as versatile "warheads" for covalent probes designed to target the active sites of proteins. nih.govmdpi.com Unlike more promiscuous electrophiles, the reactivity of the sulfonyl fluoride group is often latent and can be triggered by the specific microenvironment of a protein's binding pocket. researchgate.net This proximity-induced reactivity allows for the selective labeling of nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine. mdpi.comresearchgate.net
This characteristic makes sulfonyl fluoride derivatives, including this compound, valuable tools in activity-based protein profiling (ABPP), a powerful technique for studying enzyme function in complex biological systems. nih.gov By incorporating a sulfonyl fluoride into a molecule designed to bind a specific protein, researchers can create probes that form a stable, covalent bond with a residue in the active site. nih.gov This enables the identification of enzyme targets, the mapping of binding sites, and the discovery of new druggable pockets within the proteome. nih.gov For instance, the probe XO44, a pyrimidine-based sulfonyl fluoride, has been successfully used in live cells to covalently modify lysine residues within the ATP binding pockets of kinases, aiding in the analysis of kinase inhibitor targets. nih.gov The development of sulfonyl fluoride-based fragment libraries ("SuFBits") for screening against protein targets further highlights their utility in identifying new ligands through covalent labeling. mdpi.com
Development of Sulfonyl Fluoride-Type Protease Inhibitors
The history of sulfonyl fluorides in biological applications is rooted in their use as protease inhibitors. researchgate.net Compounds like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of serine protease inhibitors widely used in biochemistry to prevent protein degradation during lysis and purification procedures. researchgate.netnih.gov Their mechanism of action involves the sulfonylation of the highly reactive serine residue within the active site of enzymes such as trypsin and chymotrypsin, leading to irreversible inactivation. nih.govscielo.br During this reaction, the serine's hydroxyl group attacks the sulfonyl group, forming a covalent bond and releasing a fluoride ion. scielo.brscielo.br
While general inhibitors like PMSF have been instrumental, research has also focused on developing more specific sulfonyl fluoride inhibitors. nih.gov The efficacy of these inhibitors can vary significantly depending on their structure and the target protease. For example, while PMSF is a poor inhibitor of certain lymphocyte granule proteases, other specifically designed sulfonyl fluorides have shown high potency against these same enzymes. nih.gov This demonstrates the potential for tuning the sulfonyl fluoride scaffold to achieve selectivity, a key goal in the development of therapeutic protease inhibitors. researchgate.net
Antibacterial Activity and Mechanism of Action
Recent discoveries have highlighted that aromatic sulfonyl fluorides containing a nitro group represent a new and promising class of antibiotics, particularly against challenging Gram-negative bacteria. nih.govrsc.org
Antibiotic Potential against Gram-Negative Bacteria
The development of antibiotics effective against Gram-negative bacteria (GNB) is a major challenge in drug discovery, largely due to the low permeability of their dual-membrane cell envelope. nih.govgoogle.com Sulfonyl fluorides possess characteristics that make them suitable candidates for overcoming this barrier; they are typically small molecules that can be designed for cell permeability. nih.gov
Screening of a sulfonyl fluoride library identified 2-nitrobenzenesulfonyl fluoride as a lead compound with significant antibacterial activity against E. coli. researchgate.net Further studies demonstrated that ortho-nitro aromatic sulfonyl fluorides are effective against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative species like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govrsc.org The development of a heteroaromatic analog, 2-nitrothiophene-3-sulfonyl fluoride, led to a tenfold increase in potency against E. coli compared to its benzene-based counterpart, establishing a new pharmacophore for future antibiotic development. nih.govresearchgate.net
Table 1: Antibacterial Activity of Lead Nitro-Substituted Sulfonyl Fluorides
| Compound | Organism | MIC (µg/mL) | Citation |
|---|---|---|---|
| 2-Nitrobenzenesulfonyl fluoride (1) | E. coli | 5.15 | researchgate.net |
| 2-Nitrothiophene-3-sulfonyl fluoride (2) | E. coli | 0.66 | nih.gov |
| 2-Nitrothiophene-3-sulfonyl fluoride (2) | Multidrug-resistant A. baumannii | 42 | google.com |
| 2-Nitrothiophene-3-sulfonyl fluoride (2) | P. aeruginosa | 84 | google.com |
Importance of Ortho-Nitro Sulfonyl Fluoride Geometry for Antibacterial Activity
A critical finding in the study of these compounds is the strict structural requirement for their antibacterial effect. The biological activity is contingent on the nitro group and the sulfonyl fluoride group being positioned ortho (adjacent) to each other on the aromatic ring. nih.govresearchgate.net Compounds where the nitro group is in the meta (this compound) or para (4-nitrobenzenesulfonyl fluoride) position relative to the sulfonyl fluoride are inactive against E. coli. researchgate.net This absolute requirement for the ortho-geometry suggests a specific mechanism of action that depends on the proximity of these two functional groups. nih.gov
Functional Group Modifications and Structure-Activity Relationships
Structure-activity relationship (SAR) studies have further defined the chemical features necessary for antibacterial potency. Besides the essential ortho-nitro geometry, the electrophile itself must be a sulfonyl fluoride. researchgate.net When the sulfonyl fluoride moiety was replaced with other electrophiles, such as a sulfonyl chloride or an epoxide, the antibacterial activity was completely lost. nih.govresearchgate.net
Further modifications to the benzene (B151609) ring of 2-nitrobenzenesulfonyl fluoride revealed that while some substitutions are tolerated, they generally lead to reduced activity. researchgate.net However, a significant breakthrough came from altering the aromatic core itself. Replacing the benzene ring with a thiophene (B33073) ring resulted in 2-nitrothiophene-3-sulfonyl fluoride, a compound with markedly enhanced antibacterial efficacy. nih.govresearchgate.net
**Table 2: Structure-Activity Relationship of Benzenesulfonyl Fluoride Analogs against *E. coli***
| Compound Name | Nitro Position | Other Functional Group | Activity | Citation |
|---|---|---|---|---|
| 2-Nitrobenzenesulfonyl fluoride | Ortho | - | Active | researchgate.net |
| This compound | Meta | - | Inactive | researchgate.net |
| 4-Nitrobenzenesulfonyl fluoride | Para | - | Inactive | researchgate.net |
| 2-Nitrobenzenesulfonyl chloride | Ortho | Sulfonyl chloride instead of fluoride | Inactive | nih.gov |
Proposed Mechanisms of Action (e.g., activation by nitroreductase A)
The mechanism of action for ortho-nitro sulfonyl fluorides appears to involve their function as prodrugs that are activated within the bacterial cell. google.com Genetic screening experiments in E. coli demonstrated that the inactivation of the gene for nitroreductase A (NfsA) conferred resistance to these compounds. nih.govresearchgate.net This strongly suggests that, similar to other nitroaromatic drugs like metronidazole, the nitro group is reduced by a bacterial nitroreductase enzyme to generate a toxic intermediate. nih.govresearchgate.net
Two primary mechanisms have been proposed for how this activation leads to cell death nih.govresearchgate.net:
Route A: The sulfonyl fluoride first covalently modifies an essential bacterial protein. Subsequently, the attached nitro group is reduced by a nitroreductase, generating reactive radical species that destroy the target protein or nearby biomolecules. researchgate.net
Route B: The nitro group is first reduced by nitroreductase A to form a hydroxylamine (B1172632) intermediate. This intermediate then performs an intramolecular attack on the neighboring sulfur atom of the sulfonyl fluoride group, cyclizing to form a highly reactive five-membered oxathiazole intermediate. This reactive species then proceeds to alkylate essential proteins, leading to bacterial death. nih.govresearchgate.net
The strict requirement for the ortho-geometry strongly supports Route B, as the intramolecular attack would only be possible if the nitro (after reduction) and sulfonyl fluoride groups are adjacent. nih.gov Furthermore, the fully reduced version of the compound (where the nitro is converted to an amine) is inactive, indicating that a partially reduced intermediate, such as the hydroxylamine, is the key cytotoxic species. researchgate.net
Materials Science Applications
While the primary applications of this compound are in chemical synthesis and drug discovery, its inherent reactivity also lends it to potential, albeit less documented, uses in materials science. The bifunctionality of the molecule, possessing both a reactive sulfonyl fluoride group and a modifiable nitro group, theoretically allows for its incorporation into polymeric structures or as a component in the synthesis of functional materials. However, it is important to note that detailed research focusing specifically on the materials science applications of this compound is limited in publicly available literature. Its role is more often as an intermediate in the synthesis of more complex molecules which may then be used in materials applications.
Use in the Synthesis of Polymers and Other Materials
The exploration of this compound in the direct synthesis of polymers is not extensively documented. However, its derivatives and related compounds offer insights into its potential utility. The sulfonyl fluoride moiety is a key functional group in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which are powerful for creating polymers and modifying materials. While direct polymerization of a monomer containing the this compound scaffold is not a common example, the principles of SuFEx chemistry suggest its potential as a building block.
In a broader context, related compounds highlight the possibilities. For instance, 4-chloro-3-nitrobenzenesulfonyl fluoride has been mentioned as a component in temperature-sensitive films, a materials science application. google.com This suggests that the nitrobenzenesulfonyl fluoride framework can be integrated into materials where its specific electronic and physical properties are advantageous.
The synthetic pathway to creating functional polymers using this compound would likely involve its use as a precursor. A hypothetical pathway could involve:
Functionalization: Attaching a polymerizable group to the aromatic ring of this compound.
Polymerization: Using the newly introduced group to form a polymer backbone, with the this compound moiety as a pendant group.
Post-Polymerization Modification: The nitro group on the polymer could then be chemically modified (e.g., reduced to an amine) to introduce new functionalities. The sulfonyl fluoride group could also be reacted to create cross-links or attach other molecules.
A key aspect of using this compound in material synthesis is the reactivity of the sulfonyl fluoride group. It can react with nucleophiles such as amines and thiols to form stable sulfonamide or sulfonate linkages. This reactivity is fundamental to its potential role in creating cross-linked polymers or for grafting specific molecules onto a polymer backbone, thereby tailoring the material's properties.
While direct research is sparse, the chemical nature of this compound supports its potential as a versatile building block in the synthesis of specialty polymers and functional materials. Its application in this field remains an area for further research and development.
Spectroscopic Characterization and Analytical Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of an aromatic compound like 3-nitrobenzenesulfonyl fluoride (B91410) is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons.
For the related compound, 4-chloro-3-nitrobenzenesulfonyl fluoride, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, displays three distinct signals corresponding to the three aromatic protons. rsc.org A doublet at δ 8.52 ppm with a coupling constant (J) of 2.0 Hz is assigned to the proton ortho to the nitro group. A multiplet observed between δ 8.16-8.14 ppm corresponds to the proton situated between the nitro and sulfonyl fluoride groups. The proton adjacent to the chlorine atom appears as a doublet at δ 7.89 ppm with a J value of 8.0 Hz. rsc.org
Based on this, the ¹H NMR spectrum of 3-nitrobenzenesulfonyl fluoride would be expected to show a more complex splitting pattern due to the presence of four aromatic protons. The protons would exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitro and sulfonyl fluoride groups.
Table 1: ¹H NMR Data for 4-chloro-3-nitrobenzenesulfonyl fluoride rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Proton Position |
|---|---|---|---|
| 8.52 | d | 2.0 | H ortho to -NO₂ |
| 8.16-8.14 | m | - | H between -NO₂ and -SO₂F |
| 7.89 | d | 8.0 | H ortho to -Cl |
Solvent: CDCl₃, Frequency: 400 MHz
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in strong NMR signals. wikipedia.org The chemical shift of the fluorine atom in a sulfonyl fluoride group is influenced by the electronic environment of the aromatic ring.
In the case of 4-chloro-3-nitrobenzenesulfonyl fluoride, the ¹⁹F NMR spectrum in CDCl₃ (recorded at 376 MHz) shows a single signal at a chemical shift of δ 67.0 ppm. rsc.org This chemical shift is within the expected range for arylsulfonyl fluorides. For this compound, a similar singlet in the ¹⁹F NMR spectrum is anticipated, with a chemical shift value that reflects the electronic effects of the meta-nitro group.
Table 2: ¹⁹F NMR Data for 4-chloro-3-nitrobenzenesulfonyl fluoride rsc.org
| Chemical Shift (δ) ppm |
|---|
| 67.0 |
Solvent: CDCl₃, Frequency: 376 MHz
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring of this compound are influenced by the attached nitro and sulfonyl fluoride groups.
The ¹³C NMR spectrum of 4-chloro-3-nitrobenzenesulfonyl fluoride, recorded at 100 MHz in CDCl₃, reveals six distinct signals for the aromatic carbons. rsc.org The carbon bearing the nitro group (C-NO₂) is observed at δ 148.3 ppm. The other carbon signals appear at δ 135.5, 134.0, 133.0, 132.7, 132.3, and 126.1 ppm. rsc.org The carbon attached to the sulfonyl fluoride group (C-SO₂F) is expected to show a coupling with the fluorine atom (¹JCF), which can be a useful diagnostic feature.
For this compound, the ¹³C NMR spectrum would similarly display six aromatic carbon signals, with their chemical shifts and potential C-F coupling constants providing key structural information.
Table 3: ¹³C NMR Data for 4-chloro-3-nitrobenzenesulfonyl fluoride rsc.org
| Chemical Shift (δ) ppm |
|---|
| 148.3 |
| 135.5 |
| 134.0 |
| 133.0 |
| 132.7 |
| 132.3 |
| 126.1 |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).
Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The suitability of GC-MS for the analysis of a compound depends on its volatility and thermal stability.
The analysis of sulfonyl fluorides by GC-MS can be challenging due to their potential reactivity and thermal lability. For instance, some sulfonyl fluorides may degrade or react with the stationary phase of the GC column, especially at elevated temperatures. However, for relatively stable and volatile sulfonyl fluorides, GC-MS can be a viable analytical method. Often, derivatization is employed for less volatile or more reactive compounds to make them amenable to GC-MS analysis. rsc.org Given the presence of the nitro group and the reactive sulfonyl fluoride moiety, careful method development would be necessary to ensure the successful analysis of this compound by GC-MS without degradation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in research and quality control settings. This method offers high resolution and sensitivity, making it ideal for assessing the purity of the compound and monitoring the progress and yield of its synthesis.
A common approach for the analysis of this compound involves reverse-phase (RP) HPLC. sielc.com In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (octadecylsilane) column is often employed due to its ability to effectively retain and separate a wide range of organic molecules.
A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water. sielc.comrsc.org Phosphoric acid is often added to the mobile phase to control the pH and improve the peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), formic acid can be used as a substitute for phosphoric acid to ensure compatibility with the MS detector. sielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster analysis times, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com
Detection is typically achieved using an ultraviolet (UV) detector, as the nitroaromatic structure of this compound possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for achieving optimal sensitivity.
In synthetic organic chemistry, HPLC is an invaluable tool for determining the yield and assessing the purity of the final product. For the synthesis of sulfonyl fluorides, HPLC can be used to quantify the amount of the desired product in the reaction mixture and to identify the presence of any impurities, such as starting materials, by-products, or degradation products.
Yield Determination
To determine the reaction yield, a standard solution of pure this compound of a known concentration is prepared and injected into the HPLC system to establish a calibration curve. The peak area of the analyte is plotted against its concentration. The reaction mixture is then analyzed under the same chromatographic conditions, and the concentration of the product is determined by comparing its peak area to the calibration curve. The yield of the reaction can then be calculated. In a study on the synthesis of various sulfonyl fluorides, HPLC was utilized to determine the yields of the products using a pure standard for external calibration. rsc.org
Purity Assessment
The purity of a this compound sample is determined by analyzing a solution of the compound by HPLC. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. The purity is often expressed as a percentage of the total peak area. By integrating the area of all the peaks in the chromatogram, the relative percentage of each component can be calculated. This method provides a quantitative measure of the purity of the sample.
The following data tables provide examples of typical HPLC parameters and potential results for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1, C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These parameters are illustrative and may require optimization for specific applications.
Table 2: Example of Purity Assessment Data for a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
|---|---|---|---|---|
| 1 | 2.5 | 15,000 | 0.5 | Impurity 1 |
| 2 | 3.9 | 2,955,000 | 98.5 | This compound |
| 3 | 4.8 | 30,000 | 1.0 | Impurity 2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Computational Studies and Mechanistic Investigations
Preliminary Mechanistic Studies for SuFEx Reactions
3-Nitrobenzenesulfonyl fluoride (B91410) is a reagent capable of participating in Sulfur (VI) Fluoride Exchange (SuFEx) reactions, a class of click chemistry transformations known for their reliability and high yields nih.gov. The mechanism of SuFEx reactions is characterized by the unique stability and reactivity of the sulfur-fluorine bond bldpharm.com.
Key Mechanistic Features:
Stability and Reactivity: The sulfonyl fluoride group (–SO₂F) is thermodynamically stable and resistant to hydrolysis and thermolysis. However, it can be selectively activated to react with nucleophiles nih.gov.
Heterolytic Cleavage: The S-F bond is resistant to reduction because its cleavage is heterolytic, meaning it breaks to form ions rather than radicals bldpharm.com.
Nucleophilic Substitution: The core of the SuFEx reaction is a nucleophilic substitution at the sulfur atom, where the fluoride ion acts as a leaving group. The reaction is often facilitated by the presence of bases or catalysts nih.gov.
Two-Step Mechanism in Biological Contexts: When used in proximity-enabled reactions, such as cross-linking proteins, the SuFEx reaction often proceeds via a two-step mechanism. This involves an initial non-covalent binding event, which brings the sulfonyl fluoride group close to a nucleophilic amino acid residue (like tyrosine, lysine (B10760008), or histidine), followed by the covalent bond-forming reaction nih.gov.
The table below summarizes the key characteristics of the SuFEx reaction relevant to 3-nitrobenzenesulfonyl fluoride.
| Mechanistic Feature | Description | Significance |
|---|---|---|
| Reaction Type | Click Chemistry | High efficiency, high yields, and modularity. |
| Core Transformation | Nucleophilic substitution at a Sulfur(VI) center | Forms stable sulfonate or sulfonamide linkages. |
| S-F Bond Characteristic | Thermodynamically stable but controllably reactive | Allows for stability under various conditions while enabling specific reactions. |
| Cleavage Type | Heterolytic | Resistant to reduction, making it compatible with biological systems. |
| Biological Reaction Model | Two-step: Binding followed by covalent reaction | Enables high specificity in complex biological environments. nih.gov |
Investigations into Antibacterial Mechanism of Action
Aromatic sulfonyl fluorides that contain a nitro group, such as this compound, have demonstrated significant antibacterial activity researchgate.net. The mechanism of action is believed to be analogous to that of other nitroaromatic antimicrobial agents.
The central feature of this mechanism is the reductive activation of the nitro group by bacterial enzymes known as nitroreductases researchgate.netoup.com. These enzymes are flavoproteins that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds oup.com.
The proposed mechanism involves the following steps:
Enzymatic Reduction: The nitro group (–NO₂) of the compound is reduced by a bacterial nitroreductase enzyme. This process typically involves the addition of electrons, converting the nitro group into highly reactive intermediates.
Formation of Cytotoxic Species: The reduction leads to the formation of cytotoxic species such as the nitroso derivative, the hydroxylamine (B1172632), or the fully reduced amine. The hydroxylamine derivatives, in particular, are highly reactive and cytotoxic oup.com.
Cellular Damage: These reactive intermediates can cause widespread damage to the bacterial cell by reacting with and damaging crucial macromolecules like DNA and proteins. This damage ultimately leads to bacterial cell death asm.org.
This mechanism of nitroreductase-mediated activation allows for selective toxicity towards bacteria that possess these enzymes researchgate.netoup.com.
Identification of Bacterial Genes Affecting Sensitivity
The sensitivity of bacteria to this compound is directly linked to the genetic makeup of the organism, particularly the genes responsible for activating the compound.
Nitroreductase Genes: The primary genes affecting sensitivity are those that encode for nitroreductase enzymes. In Escherichia coli, the key oxygen-insensitive nitroreductases are encoded by the nfsA and nfsB genes oup.comasm.org. Bacterial strains that are deficient in these nitroreductase genes show significantly reduced susceptibility to nitroaromatic compounds, confirming the essential role of these enzymes in the activation process nih.gov.
Genome-wide Fitness Profiling: Advanced genetic screening techniques have been used to identify a broader range of genes that influence sensitivity. For the closely related compound 2-nitrobenzenesulfonyl fluoride, a high-throughput screening method called Random Barcode Transposon-Site Sequencing (RB-TnSeq) was performed on E. coli. This technique allows for the identification of nearly all genes in the genome that either protect the bacteria or sensitize it to the effects of a compound researchgate.netnih.gov. While the specific results for this compound are not detailed, the application of this methodology indicates a sophisticated approach to uncovering the complete genetic basis of its antibacterial action.
The table below outlines the key genes and genetic methods involved in determining bacterial sensitivity.
| Gene/Method | Function/Description | Impact on Sensitivity |
|---|---|---|
| nfsA, nfsB (in E. coli) | Encode for major oxygen-insensitive nitroreductase enzymes. oup.comasm.org | Presence is critical for the activation of the compound and thus for bacterial sensitivity. nih.gov |
| RB-TnSeq | A genome-wide technique for assessing the fitness contribution of every gene under specific conditions. nih.gov | Identifies all genes that, when disrupted, make the bacterium either more sensitive or more resistant to the compound. researchgate.net |
Derivatives and Analogues of 3 Nitrobenzenesulfonyl Fluoride
Exploration of Substituted Nitrobenzenesulfonyl Fluorides
Substitutions on the nitrobenzenesulfonyl fluoride (B91410) scaffold have a profound impact on the compound's reactivity and electronic characteristics. The nature and position of these substituents allow for fine-tuning of the molecule's properties.
The position of the nitro group relative to the sulfonyl fluoride group significantly influences the reactivity of the aromatic ring. In electrophilic aromatic substitution, existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. masterorganicchemistry.comlibretexts.org The nitro group is a strong electron-withdrawing group and is generally considered a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org This is because the deactivating effect of the nitro group is most pronounced at the ortho and para positions, making the meta position relatively more favorable for electrophilic attack. ijrti.org
Conversely, in nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group like a nitro group can activate the ring towards attack by a nucleophile, particularly when the nitro group is in the ortho or para position to the leaving group. stackexchange.com The rate-determining step in this reaction is the formation of a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. stackexchange.com The stabilizing effect is more pronounced when the nitro group is at the ortho or para position, as the negative charge can be delocalized onto the nitro group through resonance. stackexchange.com For instance, the rate of nucleophilic aromatic substitution for ortho-fluoronitrobenzene is higher than that of para-fluoronitrobenzene due to the strong inductive effect of the nitro group at the closer ortho position. stackexchange.com
The steric hindrance between adjacent bulky groups, such as a nitro and a sulfonyl fluoride group in the ortho position, can also affect the molecule's conformation and reactivity. researchgate.net
Table 1: Influence of Substituent Position on Reactivity
| Substituent Position | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution (relative to a leaving group) | Key Factors |
| Ortho | Deactivating, directs to meta | Activating | Inductive effect, Resonance stabilization of intermediate, Steric hindrance ijrti.orgstackexchange.comresearchgate.net |
| Meta | Deactivating, directs to meta | Less activating than ortho/para | Inductive effect masterorganicchemistry.comijrti.org |
| Para | Deactivating, directs to meta | Activating | Resonance stabilization of intermediate stackexchange.com |
This table provides a generalized summary. Specific reaction conditions and substrates can influence the outcome.
The introduction of additional substituents, both electron-donating and electron-withdrawing, further modifies the chemical behavior of nitrobenzenesulfonyl fluorides. Electron-withdrawing groups, such as additional nitro groups or halogens, generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. wikipedia.orgfiveable.me Conversely, electron-donating groups, like alkyl or alkoxy groups, increase the ring's electron density, thereby activating it for electrophilic substitution. libretexts.orgwikipedia.orgwebsite-files.com
Research has shown that the nitrobenzenesulfonyl fluoride scaffold can tolerate a variety of functional groups. The stability-reactivity balance of the sulfonyl fluoride group makes it a valuable electrophilic motif in different chemical contexts. rsc.org The presence of strongly electron-withdrawing groups can enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group. nih.gov
Table 2: Effect of Substituent Type on Nitrobenzenesulfonyl Fluoride Derivatives
| Substituent Type | General Effect on Aromatic Ring | Examples |
| Electron-Withdrawing | Decreases electron density, deactivating for electrophilic substitution | Nitro (NO₂), Halogens (F, Cl), Trifluoromethyl (CF₃) wikipedia.orgfiveable.mewebsite-files.com |
| Electron-Donating | Increases electron density, activating for electrophilic substitution | Alkyl (-CH₃), Alkoxy (-OCH₃), Amino (-NH₂) libretexts.orgwebsite-files.com |
The synthesis of these halogenated derivatives can be achieved through various methods, including the chlorine-fluorine exchange of the corresponding sulfonyl chloride. rsc.org For example, 4-fluoro-3-nitrobenzenesulfonyl chloride can serve as a precursor. bldpharm.com The presence of a halogen can influence the molecule's physical properties and reactivity. For instance, functional group modifications of 2-nitrobenzenesulfonyl fluoride, including halogenation, have been explored, with most of these modifications resulting in altered biological activity. researchgate.net
Table 3: Examples of Halogen-Modified Nitrobenzenesulfonyl Fluorides
| Compound Name | Chemical Formula | PubChem CID |
| 4-Chloro-3-nitrobenzenesulfonyl fluoride | C₆H₃ClFNO₄S | 96713 nih.govuni.lu |
| 4-Fluoro-3-nitrobenzenesulfonyl fluoride | C₆H₃F₂NO₄S | 284279 nih.gov |
Heteroatom-Containing Sulfonyl Fluoride Analogues
Replacing the benzene ring with a heteroaromatic system, such as thiophene (B33073), introduces new structural and electronic properties to the sulfonyl fluoride scaffold.
Analogues of nitrobenzenesulfonyl fluoride where the benzene ring is replaced by a thiophene ring have been synthesized and studied. One notable example is 2-nitrothiophene-3-sulfonyl fluoride. researchgate.net The synthesis of this compound can be achieved from the corresponding sulfonyl chloride by treatment with potassium bifluoride (KFHF). researchgate.net
Table 4: Examples of Nitrothiophene Sulfonyl Fluoride Derivatives
| Compound Name | Key Structural Features |
| 2-Nitrothiophene-3-sulfonyl fluoride | Thiophene ring with a nitro group at the 2-position and a sulfonyl fluoride at the 3-position. researchgate.net |
| 5-Chloro-4-nitrothiophene-2-sulfonyl fluoride | Thiophene ring with chloro, nitro, and sulfonyl fluoride substituents. researchgate.net |
| 5-Methyl-2-nitrothiophene-3-sulfonyl fluoride | Thiophene ring with a methyl group at the 5-position, a nitro group at the 2-position, and a sulfonyl fluoride at the 3-position. researchgate.net |
| 5-Methyl-4-nitrothiophene-2-sulfonyl fluoride | Thiophene ring with a methyl group at the 5-position, a nitro group at the 4-position, and a sulfonyl fluoride at the 2-position. researchgate.net |
Q & A
Q. How is 3-nitrobenzenesulfonyl fluoride utilized as a synthetic intermediate in drug development?
Answer: this compound serves as a versatile intermediate in multistep syntheses. For example, Li’s group used it to synthesize fedratinib (a JAK2 inhibitor) via sequential reduction, nucleophilic aromatic substitution, and amidation, achieving a 93% yield . The sulfonyl fluoride group enables late-stage functionalization, facilitating diversification of sulfonamide terminals for biological screening . Similarly, it has been employed in synthesizing intermediates for antiplatelet drugs like Clopidogrel, where it participates in esterification reactions followed by crystallization studies to confirm structural integrity .
Key Methodological Insight:
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
- Optimize stoichiometry and reaction time during amidation to maximize yield.
Table 1: Synthesis of Fedratinib Using this compound
| Step | Reaction Type | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction | Catalytic hydrogenation | N/A |
| 2 | Nucleophilic aromatic substitution | Polar aprotic solvent, 60°C | N/A |
| 3 | Amidation | DCC coupling, RT | 93 |
Q. What precautions are necessary when handling this compound?
Answer: The compound is highly corrosive and reacts violently with water, releasing toxic gases (e.g., SO₂, HF). Key precautions include:
Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?
Answer: Common techniques include:
- NMR Spectroscopy: Aromatic protons appear at δ 6.28–6.45 ppm, while sulfonamide NH signals are observed at δ ~6.45 .
- IR Spectroscopy: Peaks at 1450 cm⁻¹ (C-H bending), 1082 cm⁻¹ (S=O stretching), and 578 cm⁻¹ (C-F vibration) confirm functional groups .
- X-Ray Crystallography: Used to resolve crystal structures and intermolecular interactions (e.g., C–H⋯O) in intermediates .
Advanced Research Questions
Q. How does the choice of solvent affect the reaction kinetics of this compound in nucleophilic substitutions?
Answer: Solvent polarity and proticity significantly influence reaction rates. For example, in water–1,4-dioxane mixtures (40% water), the acylation of leflunomide with sulfonyl derivatives proceeds via a two-step mechanism: rapid formation of a tetrahedral intermediate followed by rate-determining decomposition . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, accelerating amidation, while protic solvents may stabilize intermediates through hydrogen bonding .
Methodological Tip:
- Use solvent dielectric constant (ε) to predict transition-state stabilization.
- Monitor reaction progress via HPLC or in-situ IR to optimize solvent ratios.
Q. What strategies are effective in mitigating side reactions during the amidation of this compound intermediates?
Answer: Side reactions (e.g., hydrolysis or over-alkylation) can be minimized by:
- Controlled Stoichiometry: Use a slight excess of amine (1.1–1.2 equiv) to ensure complete conversion without side-product formation .
- Low-Temperature Reactions: Conduct amidation at 0–5°C to suppress thermal decomposition .
- Activating Agents: Employ coupling reagents like DCC or HATU to enhance reactivity and selectivity .
Q. How can computational modeling assist in predicting the regioselectivity of reactions involving this compound?
Answer: Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example, Chen et al. demonstrated that 3-nitrobenzenesulfonyl azide favors exo-cycloadducts due to steric and electronic effects of the nitro group at the meta position . Computational insights guide experimental design by identifying favorable reaction pathways.
Workflow:
- Optimize geometries of reactants and transition states using software (e.g., Gaussian).
- Compare activation energies (ΔG‡) for competing pathways to predict dominant products.
Q. What are the differences in reactivity between sulfonyl chlorides and fluorides, and how do they impact synthetic routes?
Answer: Sulfonyl fluorides are less electrophilic but more hydrolytically stable than chlorides. This allows their use in aqueous or prolonged reactions without rapid decomposition. For instance, this compound enables late-stage functionalization in drug synthesis, whereas the chloride derivative requires strict anhydrous conditions . Fluorides also exhibit better leaving-group ability in SNAr reactions, enhancing nucleophilic displacement efficiency .
Q. What are the key considerations in designing experiments for late-stage functionalization using this compound?
Answer: Critical factors include:
- Substrate Compatibility: Ensure the core structure tolerates sulfonyl fluoride reactivity (e.g., absence of competing nucleophiles).
- Diversification Strategy: Use orthogonal protecting groups to enable sequential modifications .
- Purification: Employ chromatography or crystallization to isolate sulfonamide products from unreacted fluoride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
